Lead oxide sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

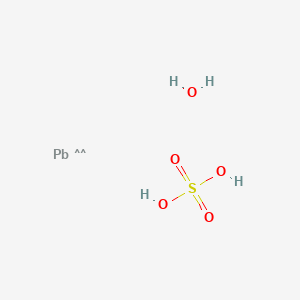

Lead oxide sulfate is a useful research compound. Its molecular formula is O5Pb2S and its molecular weight is 5.3e+02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Lead oxide sulfate (Pb5O4SO4) is a compound that has garnered attention due to its biological activity, particularly in the context of lead toxicity and its interactions with biological systems. This article delves into the biological implications of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is a complex compound that can arise from various lead-containing materials. It is known for its low solubility in water, which affects its bioavailability and toxicity. The compound is primarily encountered in environments contaminated with lead, such as those involving lead-based paints or industrial processes.

Toxicological Profile

Lead compounds, including this compound, are recognized as cumulative poisons. Their toxicity manifests through various pathways:

- Absorption : Children absorb a higher percentage of ingested lead compared to adults, making them particularly vulnerable to lead poisoning.

- Mechanism of Action : Lead interferes with essential biological processes by displacing calcium and zinc ions in enzymes, thereby disrupting metabolic functions.

- Health Effects : Chronic exposure can lead to neurological damage, anemia, renal impairment, and developmental issues in children.

Table 1 summarizes the toxic effects associated with lead exposure:

| Severity | Symptoms |

|---|---|

| Mild | Lethargy, anorexia, abdominal discomfort |

| Moderate | Anemia, headache, abdominal cramps |

| Severe | Convulsions, coma, encephalopathy, renal failure |

Mechanisms of Biological Activity

The biological activity of this compound can be understood through several mechanisms:

- Enzyme Inhibition : Lead ions can bind to sulfhydryl groups in enzymes, leading to their inactivation. This disruption affects metabolic pathways critical for cellular function.

- Oxidative Stress : Lead exposure induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA.

- Neurotoxicity : Lead's ability to cross the blood-brain barrier results in neurotoxic effects that may manifest as cognitive deficits and behavioral changes.

Case Studies

Several case studies highlight the significant health impacts of lead exposure related to this compound:

Case Study 1: Occupational Exposure

A painter exposed to lead-based paints developed symptoms consistent with lead poisoning after prolonged inhalation of dust containing this compound. His blood lead levels were significantly elevated (4.18 µmol/L), leading to treatment with chelating agents such as sodium calcium edetate and succimer .

Case Study 2: Residential Exposure

A family residing in a home with deteriorating lead paint exhibited signs of acute lead poisoning. Blood tests revealed elevated levels (4.04 µmol/L) among several members. The intervention included immediate removal from the source and medical treatment to reduce blood lead levels .

Research Findings

Recent studies have investigated the interactions between sulfate-reducing bacteria (SRB) and heavy metals like lead. These bacteria can play a role in bioremediation by reducing toxic metal ions into less harmful forms. Notably:

- Bacterial Activity : SRB have shown varying responses to Pb(II) exposure; some species exhibit increased growth rates under certain concentrations of lead .

- Toxicity Levels : The lethal concentration (LC50) values for methylmercury (a potent neurotoxin formed in environments contaminated with mercury and lead) indicate significant risks associated with combined metal exposure .

科学研究应用

Lead-Acid Batteries

Overview

Lead oxide sulfate is primarily utilized in the production of lead-acid batteries, which are widely used in automotive and industrial applications. The performance of these batteries is significantly influenced by the type and morphology of this compound used.

Case Study: Performance Analysis of Lead Oxide Paste

A recent study investigated the effects of varying ratios of lead oxide in battery paste formulations, specifically focusing on 3BS and 4BS structures. The findings revealed that:

- Charge Acceptance : Tribasic sulfate structures exhibited a higher charge acceptance rate compared to tetrabasic structures.

- Efficiency : A sample with a composition of 25% Pb and 75% PbO demonstrated a 12% increase in first charging efficiency over a sample with a higher lead ratio (30% Pb and 70% PbO).

- Cycle Life : The study indicated that increasing the percentage of lead in the paste adversely affected the initial charge efficiency and cycle life of the batteries .

Material Science

Synthesis and Characterization

This compound compounds have been studied for their thermal stability and decomposition characteristics. Research has shown that:

- Morphological Studies : The morphology of this compound influences its thermal behavior during decomposition, which is critical for applications in materials science.

- Thermal Decomposition : Comparative investigations have highlighted differences between lead sulfate and this compound in terms of thermal stability, which can affect their usability in various applications .

Environmental Applications

Lead Recovery Processes

This compound plays a role in environmental management, particularly in the recovery of lead from waste materials. Research has focused on:

- Reduction Processes : Studies have explored the reduction of lead sulfate using carbon-bearing materials, indicating that alternative fuels can be employed to enhance the efficiency of lead recovery from battery waste .

- Waste Management : The presence of lead compounds in municipal sludge has raised concerns about environmental contamination, prompting research into effective management strategies that incorporate this compound as a stabilizing agent .

Art Conservation

Historical Pigments

This compound compounds have historical significance as pigments used in art. Their application includes:

- Pigment Analysis : Research into historical pigments such as Naples Yellow has revealed that lead antimonate yellow, which includes this compound components, was widely used from ancient times through the Renaissance.

- Technical Art History : Recent studies emphasize the importance of understanding the chemical properties of these pigments for art conservation efforts .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Lead-Acid Batteries | Positive active material additive | Higher charge acceptance with tribasic structures |

| Material Science | Study of thermal stability and decomposition | Morphology affects thermal behavior |

| Environmental Recovery | Lead recovery from waste materials | Carbon-bearing materials enhance reduction |

| Art Conservation | Historical pigment analysis | Importance for conservation techniques |

属性

IUPAC Name |

lead(2+);oxolead;sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.2Pb/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQKBAYTJGQPST-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Pb].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Pb2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.3e+02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。